molecular formula C13H18N2O4 B15055332 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine

Cat. No.: B15055332
M. Wt: 266.29 g/mol
InChI Key: IQHSPEVPUFNAPL-UHFFFAOYSA-N
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Description

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is a morpholine derivative featuring a nitrophenoxy substituent linked via a methyl group at the 2-position of the morpholine ring and an ethyl group at the 4-position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to modulate physicochemical properties. The 2-nitrophenoxy group introduces electron-withdrawing characteristics, which may influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

4-ethyl-2-[(2-nitrophenoxy)methyl]morpholine

InChI

InChI=1S/C13H18N2O4/c1-2-14-7-8-18-11(9-14)10-19-13-6-4-3-5-12(13)15(16)17/h3-6,11H,2,7-10H2,1H3

InChI Key

IQHSPEVPUFNAPL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

SNAr Reactions in Polar Aprotic Solvents

Aromatic nucleophilic substitution (SNAr) is widely employed for attaching nitroaryl groups to heterocycles. For example, 4-[2-(2-nitrophenoxy)ethyl]morpholine was synthesized via SNAr between 2-morpholinoethanol and 1-fluoro-2-nitrobenzene in dimethylformamide (DMF) with cesium carbonate, achieving a 70.6% yield after 168 hours. Adapting this to the target compound would require:

  • Precursor : 4-Ethyl-2-(chloromethyl)morpholine.
  • Conditions : Reacting with 2-nitrophenol in DMF at 50–80°C using Cs₂CO₃ as a base.

Proposed Mechanism :
$$
\text{4-Ethyl-2-(chloromethyl)morpholine} + \text{2-Nitrophenol} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HCl}
$$
This method’s success hinges on the chloromethyl group’s electrophilicity and the phenol’s activation by the nitro group.

Alkylation of 2-Nitrophenol

Alkylation of phenolic oxygen with halogenated morpholines is another viable route. For instance, 4-(4-nitrophenyl)morpholine was synthesized by reacting morpholine with 1-fluoro-4-nitrobenzene in ionic liquids. Analogously, 2-nitrophenol could alkylate 4-ethyl-2-(bromomethyl)morpholine under similar conditions.

Key Considerations :

  • Solvent : Ionic liquids (e.g., [BMIM]BF₄) enhance reaction rates and yields.
  • Temperature : 80–100°C for 12–24 hours.
  • Yield Estimation : 65–75%, based on analogous SNAr reactions.

Mitsunobu Coupling Strategy

The Mitsunobu reaction enables ether bond formation between alcohols and phenols under mild conditions. This method is ideal for coupling 2-nitrophenol with 2-(hydroxymethyl)-4-ethylmorpholine.

Procedure :

  • Synthesize 2-(hydroxymethyl)-4-ethylmorpholine : Reduce 4-ethylmorpholine-2-carbaldehyde using NaBH₄.
  • Coupling : React with 2-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Reaction Scheme :
$$
\text{2-(Hydroxymethyl)-4-ethylmorpholine} + \text{2-Nitrophenol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Advantages :

  • High regioselectivity.
  • Avoids harsh bases or high temperatures.

Yield Benchmark : 80–90%, as seen in morpholine-aryl ether syntheses.

Ring-Closing Methodologies

Constructing the morpholine ring after introducing the nitrophenoxymethyl group offers an alternative pathway. For example, 4-(4-aminophenyl)morpholin-3-one was synthesized via cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. Adapting this approach:

Steps :

  • Precursor Synthesis : React 2-chloro-N-(2-hydroxyethyl)-2-(2-nitrophenoxy)acetamide with 4-ethylamine.
  • Cyclization : Use K₂CO₃ in acetonitrile at reflux to form the morpholine ring.

Challenges :

  • Ensuring the ethyl group’s retention during cyclization.
  • Optimizing reaction time and temperature to prevent nitro group reduction.

Comparative Analysis of Methods

Method Conditions Estimated Yield Advantages Limitations
SNAr Cs₂CO₃, DMF, 50–80°C, 24–72 h 65–75% Scalable, minimal byproducts Long reaction times, high temperatures
Mitsunobu Coupling DEAD, PPh₃, THF, rt, 12 h 80–90% Mild conditions, high selectivity Costly reagents, purification challenges
Ring-Closing K₂CO₃, MeCN, reflux, 48 h 50–60% Avoids pre-functionalized morpholines Low yield, complex precursor synthesis

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, aryl halides, and suitable bases.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-Ethyl-2-((2-aminophenoxy)methyl)morpholine.

    Substitution: Various alkyl or aryl substituted morpholine derivatives.

    Hydrolysis: 2-nitrophenol and 4-ethylmorpholine.

Scientific Research Applications

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Nitrophenoxy Substituents

The nitrophenoxy group is a critical functional moiety in several morpholine derivatives. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine 2-(2-nitrophenoxy)methyl; 4-ethyl C₁₃H₁₆N₂O₄ 280.28 Potential bioactive scaffold; electron-withdrawing nitro group enhances stability N/A
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine 2-(2-trifluoromethyl-4-nitrophenoxy)ethyl C₁₃H₁₅F₃N₂O₄ 320.26 Enhanced lipophilicity due to CF₃ group; used in specialty chemical synthesis
(R)-2-((2-Nitrophenoxy)methyl)oxirane Epoxide core; 2-nitrophenoxy methyl C₉H₉NO₄ 195.17 High cost (rare chemical); reactivity via epoxide ring

Key Observations :

  • Reactivity: (R)-2-((2-Nitrophenoxy)methyl)oxirane’s epoxide ring offers distinct reactivity (e.g., ring-opening reactions) absent in morpholine-based analogues .
  • Cost: Rare nitrophenoxy-epoxide derivatives (e.g., (R)-2-((2-nitrophenoxy)methyl)oxirane) are priced at $1,400–$4,200/g, suggesting higher synthesis complexity than morpholine analogues .
Morpholine Derivatives with Alternative Substituents

Substituent variations significantly alter physicochemical and functional properties:

Compound Substituents Molecular Formula Key Characteristics References
N-(2-Chloroethyl)morpholine-4-carboxamide 4-carboxamide; 2-chloroethyl C₇H₁₃ClN₂O₂ Crystalline solid; hydrogen-bonded chains in crystal lattice
4-(2-Hydroxyethyl)morpholine 2-hydroxyethyl C₆H₁₃NO₂ High solubility in polar solvents; precursor for drug intermediates
Bioban® P-1487 (mixture) 2-nitrobutyl; ethylnitrotrimethylene C₁₃H₂₅N₃O₄ + others Formaldehyde-releasing preservative; industrial biocidal applications

Key Observations :

  • Hydrogen Bonding : The carboxamide group in N-(2-Chloroethyl)morpholine-4-carboxamide facilitates extensive intermolecular hydrogen bonding, influencing crystallinity and stability .
  • Biocidal Activity: Bioban® P-1487’s nitrobutyl and nitrotrimethylene groups enable controlled formaldehyde release, a feature absent in this compound .
  • Solubility : Hydroxyethyl substituents (e.g., 4-(2-hydroxyethyl)morpholine) improve aqueous solubility compared to nitroaromatic analogues .

Biological Activity

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 250.28 g/mol
  • Structural Characteristics :
    • Morpholine ring
    • Ethyl group at the 4-position
    • Nitro-substituted phenoxy group at the 2-position

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related nitro compounds can scavenge free radicals effectively, demonstrating an Oxygen Radical Absorbance Capacity (ORAC) comparable to Trolox, a standard antioxidant .

Anticancer Properties

The anticancer potential of morpholine derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Morpholine derivatives have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
  • Inhibition of Tumor Migration : Certain derivatives prevent epithelial-to-mesenchymal transition (EMT), which is crucial for metastasis .

The biological activity of this compound may involve:

  • Enzymatic Inhibition : Similar compounds have been reported to inhibit key enzymes involved in tumor growth and metastasis, such as carbonic anhydrase IX (CAIX), with IC50_{50} values in the nanomolar range .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, disrupting normal cellular proliferation .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various morpholine derivatives against breast cancer cell lines, one compound demonstrated an IC50_{50} value of 12 nM, indicating potent antiproliferative activity. The mechanism involved significant apoptosis induction and disruption of microtubule dynamics, which are critical for cell division .

Case Study 2: Antioxidant Properties

A comparative study on the antioxidant activities of several nitrophenolic compounds revealed that those containing morpholine structures exhibited superior DPPH scavenging abilities, with IC50_{50} values significantly lower than those of conventional antioxidants .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} ValueReference
Compound AAntioxidant1.21 mM
Compound BCAIX Inhibition24 nM
Compound CAntiproliferative12 nM
Compound DDPPH Scavenging<0.24 μg/mL

Q & A

Basic: What are the recommended synthetic routes for 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine?

Methodological Answer:
The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Prepare the morpholine backbone with an ethyl group at position 4 (e.g., via alkylation of morpholine using ethyl bromide under basic conditions) .
  • Step 2: Introduce the (2-nitrophenoxy)methyl group through a substitution reaction. A protocol analogous to the synthesis of 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide () can be adapted: react a morpholine derivative (e.g., 4-ethyl-2-(chloromethyl)morpholine) with 2-nitrophenol in chlorobenzene under reflux, followed by purification via ethanol recrystallization .
    Key Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR (¹H/¹³C): Compare chemical shifts to analogous morpholine derivatives (e.g., δ ~3.6–4.0 ppm for morpholine protons; δ ~6.8–8.2 ppm for aromatic nitro groups) .
    • IR Spectroscopy: Identify key functional groups (e.g., C-N stretch at ~1,250 cm⁻¹, NO₂ asymmetric stretch at ~1,520 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal structure for unambiguous confirmation, as demonstrated for 2-methyl-2-(4-nitrophenoxy)propanoic acid () .

Advanced: What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Test decomposition via thermogravimetric analysis (TGA). Morpholine derivatives with nitro groups (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine) are stable up to 150°C but may decompose exothermically above 200°C .
  • pH Sensitivity: Evaluate stability in acidic/basic buffers (pH 1–13) over 24 hours. Nitro groups are generally stable under mild conditions but may hydrolyze in strongly alkaline media .
    Contradiction Handling: If unexpected degradation occurs, analyze byproducts via LC-MS and adjust reaction/purification protocols .

Advanced: How can researchers resolve contradictions in reactivity data during nitro-group reduction?

Methodological Answer:

  • Controlled Reduction: Use catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to reduce the nitro group to an amine. Monitor selectivity to avoid over-reduction or ring hydrogenation .
  • Troubleshooting: If competing pathways emerge (e.g., morpholine ring opening), employ DFT calculations to predict transition states or switch to milder reducing agents (e.g., Zn/HCl) .

Basic: What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures, as described for nitro-phenoxy compounds (yield >70%, purity >99%) .
  • Column Chromatography: Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 → 1:1). Monitor fractions via UV-Vis at λ ~260–300 nm (nitro group absorption) .

Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects: The nitro group is a strong electron-withdrawing moiety, polarizing the morpholine ring and enhancing electrophilicity at adjacent positions. Use Hammett substituent constants (σₘ = 0.71) to predict reactivity trends .
  • Applications in Drug Design: Nitro groups can act as prodrug activators (e.g., antimicrobial agents). Test bioactivity in vitro against bacterial strains (e.g., S. aureus) and correlate with computational docking studies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation (use fume hoods) .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Follow guidelines for nitroaromatic compounds .

Advanced: How can researchers leverage computational chemistry to predict this compound’s behavior?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model nitro-group vibrational frequencies and compare with experimental IR data .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detect at 254 nm .
  • GC-MS: Derivatize with BSTFA to improve volatility; monitor molecular ion peaks (e.g., m/z ~280–300) .

Advanced: How to address challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Optimization: Use flow chemistry for controlled mixing and heat dissipation during nitro-group introduction .
  • Quality Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediates .

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